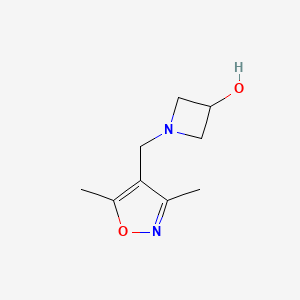

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol

Description

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group at the 3-position and a 3,5-dimethylisoxazole moiety attached via a methylene bridge. The 3,5-dimethylisoxazole group is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and bioactivity .

Propriétés

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-9(7(2)13-10-6)5-11-3-8(12)4-11/h8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQPXWCTHUAALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in the production of other industrial chemicals.

Mécanisme D'action

The mechanism by which 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues in Patent Literature

The European Patent Specification () lists compounds such as 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, which shares the 3,5-dimethylisoxazole-methyl substructure. However, this analog incorporates an imidazolidine-dione core instead of an azetidin-3-ol ring.

Toxicity Profiles of Related Flavoring Agents

A WHO assessment () evaluates 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-imidazolidine-2,4-dione (No. 2161) for short-term toxicity. This highlights the importance of ring size and substituents in modulating toxicity and metabolic pathways .

Pyrrolidone and Pyridine Derivatives

describes 1-[(3,5-dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 1119452-79-7), which replaces the azetidine with a pyrrolidone ring and adds a carboxylic acid group. The molecular formula (C11H14N2O4) indicates higher oxygen content, likely increasing hydrophilicity compared to the target compound. Such modifications could influence solubility and membrane permeability in drug delivery systems .

Another derivative, 1-(3-chlorophenyl)-5-(3,5-dimethylisoxazol-4-yl)-6-methyl-N-[4-(methylsulfonyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (), features a pyridine core with a sulfonyl group.

Benzyl-Substituted Imidazolidinones

details 1-(3,5-dimethylbenzyl)-3-(4-methoxyphenyl)imidazolidin-2-one, which replaces the isoxazole with a benzyl group. However, the absence of the isoxazole’s nitrogen-oxygen heterocycle may reduce metabolic stability compared to the target compound .

Activité Biologique

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data analysis.

Chemical Structure

The compound features an azetidine ring substituted with a 3,5-dimethylisoxazole moiety. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to alterations in lipid metabolism and fatty acid synthesis.

- Receptor Interaction : It might interact with cellular receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

- Pathway Modulation : The compound could influence various biological pathways by targeting key proteins or nucleic acids involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating similar isoxazole derivatives reported significant antibacterial and antifungal activities against various strains. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against Shigella flexneri and Candida albicans .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Isoxazole derivative | 0.12 | Antibacterial |

| Isoxazole derivative | 0.49 | Antifungal |

Anti-inflammatory Activity

Another aspect of the biological activity includes anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, leading to reduced inflammatory responses in cellular models .

Case Study 1: Fatty Acid Metabolism

A study focused on the inhibition of acetyl-CoA carboxylases (ACC), which play a crucial role in fatty acid metabolism. The compound CP-610431, an analog related to the azetidine structure, demonstrated effective inhibition of ACC1 and ACC2 with IC50 values around 50 nM. This inhibition led to decreased fatty acid synthesis and increased fatty acid oxidation in vivo .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that compounds with the azetidine structure can inhibit cancer cell proliferation by modulating key signaling pathways. For instance, certain derivatives have been reported to reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

Méthodes De Préparation

Table 1: Key Reaction Conditions for Azetidine Ring Formation

| Parameter | Condition/Details |

|---|---|

| Starting materials | Primary amine with 3,5-dimethylisoxazol-4-ylmethyl substituent, epichlorohydrin |

| Solvent | Aqueous medium (water) |

| Temperature | Typically room temperature to mild heating |

| Reaction time | Several hours to overnight |

| Purification method | Silica gel column chromatography |

| Yield | Moderate to good, depending on amine structure |

Alternative Approaches and Related Azetidinone Syntheses

While direct literature on the exact compound is limited, related azetidine and azetidinone derivatives with isoxazole substituents have been synthesized via Schiff base intermediates and cyclocondensation reactions. These methods provide insights into alternative routes:

Schiff Base Formation

3,5-Dimethylisoxazole derivatives can be condensed with aldehydes to form Schiff bases.Cyclocondensation with Chloroacetyl Chloride

The Schiff base undergoes cyclocondensation with chloroacetyl chloride in the presence of triethylamine to form azetidinone rings.Reduction or Functional Group Transformation

Subsequent reduction or functional group modifications can yield azetidin-3-ol derivatives.

This route is more common for azetidin-2-ones but can be adapted for azetidin-3-ols by appropriate choice of reagents and reaction conditions.

Research Findings and Analytical Data

Spectroscopic Confirmation

Synthesized compounds are characterized by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry to confirm the structure and purity.Yields and Efficiency

The aqueous epichlorohydrin method yields azetidin-3-ol derivatives in moderate to good yields (often 50-80%), with purification by chromatography ensuring high purity.Catalysts and Additives

No special catalysts are typically required for the ring closure; however, bases such as triethylamine may be used in subsequent functionalization steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Epichlorohydrin ring closure | Primary amine (3,5-dimethylisoxazol-4-ylmethyl amine), epichlorohydrin | Aqueous medium, room temp to mild heating | Direct ring formation, good yield | Requires aqueous medium, purification needed |

| Schiff base cyclocondensation | 3,5-Dimethylisoxazole aldehyde, amine, chloroacetyl chloride, triethylamine | Organic solvents (e.g., DMF), reflux | Versatile, applicable to azetidinones | Multi-step, may require reduction for azetidin-3-ol |

| Protective group strategies | Benzyl or benzhydryl amines, epichlorohydrin | Various solvents, aqueous preferred | Facilitates ring closure | Bulky groups may complicate purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.